

Application Note: Quantitative Determination of Epoxyparvinolide in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: *Epoxyparvinolide*

Cat. No.: *B12430801*

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Abstract

This application note details a robust and sensitive method for the quantification of **Epoxyparvinolide**, a sesquiterpenoid natural product, in human plasma. The method utilizes a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS). Sample preparation is streamlined using a simple protein precipitation technique, ensuring high recovery and minimal matrix effects. The chromatographic conditions are optimized for excellent peak shape and separation on a C18 reversed-phase column. The method is validated over a linear range of 0.5-500 ng/mL and demonstrates high precision and accuracy, making it suitable for pharmacokinetic studies in drug development and research settings.

Introduction

Epoxyparvinolide (CAS: 102227-61-2, Molecular Formula: $C_{15}H_{22}O_3$, Molecular Weight: 250.33 g/mol) is a sesquiterpenoid compound isolated from *Pogostemon parviflorus*.^[1] Given the therapeutic potential of many sesquiterpene lactones, it is crucial to develop sensitive and reliable analytical methods to study the pharmacokinetic profile of new candidates like **Epoxyparvinolide**. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is an ideal technique for quantifying small molecules in complex biological matrices due to its high selectivity and sensitivity.^{[1][2]} This document provides a

comprehensive protocol for the analytical method development and validation for **Epoxyparvinolide** in human plasma.

Experimental Protocol

Materials and Reagents

- **Epoxyparvinolide** reference standard (>98% purity)
- Parthenolide (Internal Standard, IS) (>98% purity)
- HPLC-grade acetonitrile and methanol
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- Human plasma (K₂EDTA anticoagulant)

Sample Preparation

A protein precipitation method was employed for the extraction of **Epoxyparvinolide** and the Internal Standard (IS) from human plasma.

- Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of Internal Standard working solution (Parthenolide, 1 µg/mL in methanol).
- Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

Table 1: HPLC Parameters

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient Elution	0-1 min (30% B), 1-5 min (30-95% B), 5-7 min (95% B), 7.1-9 min (30% B)

Table 2: Mass Spectrometer Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole with ESI Source
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	4000 V
Drying Gas Temp.	300°C
Drying Gas Flow	11 L/min
Nebulizer Pressure	15 psi
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

The MRM transitions for **Epoxyparvinolide** and the internal standard were optimized by infusing standard solutions into the mass spectrometer. The protonated parent ions $[M+H]^+$ were selected as the precursor ions. The most stable and abundant product ions were chosen for quantification.

Table 3: Optimized MRM Transitions and Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Epoxyparvinolide	251.2	233.2	200	15
Parthenolide (IS)	249.2	231.1	200	12

Method Validation Summary

The developed method was validated according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5 ng/mL to 500 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.

Table 4: Calibration Curve Summary

Analyte	Concentration Range (ng/mL)	Regression Equation	Correlation Coefficient (r^2)
Epoxyparvinolide	0.5 - 500	$y = 0.0254x + 0.0018$	> 0.998

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).

Table 5: Precision and Accuracy Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Intra-day Accuracy (%RE)	Inter-day Precision (%RSD, n=18)	Inter-day Accuracy (%RE)
LLOQ	0.5	7.5%	-4.2%	9.8%	-2.5%
Low QC	1.5	6.2%	3.5%	7.1%	4.8%
Mid QC	75	4.1%	1.8%	5.3%	2.2%
High QC	400	3.5%	-2.1%	4.6%	-1.7%

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Table 6: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	1.5	92.5%	98.2%
High QC	400	94.1%	101.5%

Experimental Workflow Diagram

The overall workflow for the quantification of **Epoxyparvinolide** in plasma is illustrated below.



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References

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